

solubility of 3-Chloro-5-ethynylpyridine in common organic solvents

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Compound of Interest

Compound Name: 3-Chloro-5-ethynylpyridine

Cat. No.: B1592583

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An In-depth Technical Guide to the Solubility of **3-Chloro-5-ethynylpyridine** in Common Organic Solvents

Introduction

3-Chloro-5-ethynylpyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3] Its rigid structure, incorporating a pyridine ring, a chloro substituent, and an ethynyl group, makes it a valuable intermediate in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and functional organic materials.[4][5][6] Understanding the solubility of this compound in common organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, formulation development, and overall process efficiency.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of **3-Chloro-5-ethynylpyridine**. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind them.

Physicochemical Profile of 3-Chloro-5-ethynylpyridine

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility behavior, often summarized by the principle "like dissolves like".[7] Polar

solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The properties of **3-Chloro-5-ethynylpyridine** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₄ ClN	[1] [8]
Molecular Weight	137.57 g/mol	[1]
Physical Form	Solid	[1]
Predicted XlogP	1.7	[8]
InChIKey	MZOIQYPOUQWDQZ-UHFFFAOYSA-N	[1] [8]
CAS Number	329202-22-4	[1] [9]

The predicted XlogP of 1.7 suggests that **3-Chloro-5-ethynylpyridine** has a moderate degree of lipophilicity.[\[8\]](#) The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents, while the chloro and ethynyl groups contribute to its overall polarity and potential for dipole-dipole interactions. This profile suggests that the compound will exhibit varied solubility across a range of common organic solvents.

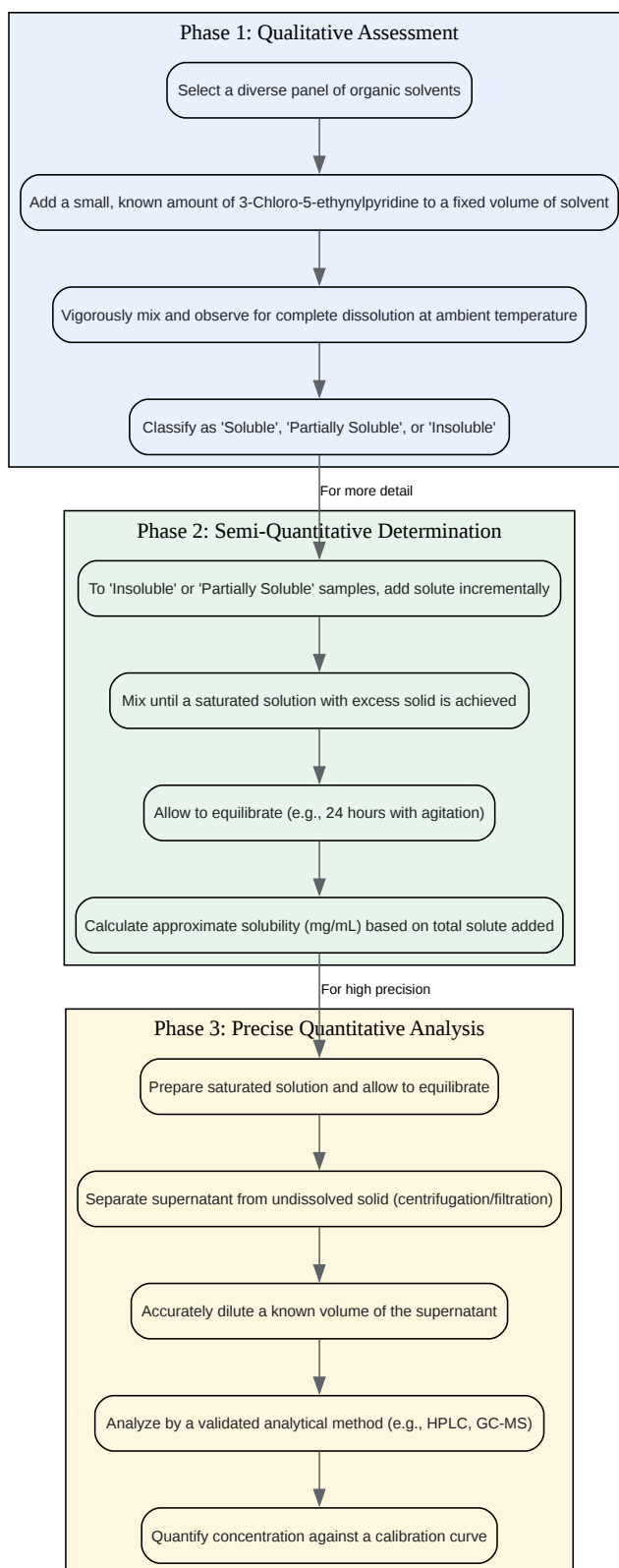
Theoretical Framework for Solvent Selection

To establish a comprehensive solubility profile, a diverse set of organic solvents should be selected, covering a range of polarities and functionalities. These can be broadly categorized as:

- **Polar Protic Solvents:** Such as methanol and ethanol. These solvents can engage in hydrogen bonding and are effective at solvating polar compounds.
- **Polar Aprotic Solvents:** Including acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents have significant dipole moments but do not act as hydrogen bond donors. They are excellent solvents for a wide range of organic molecules.[\[10\]](#)

- **Nonpolar Solvents:** Such as hexane, cyclohexane, and toluene. These solvents primarily interact through van der Waals forces and are suitable for dissolving nonpolar compounds.
- **Chlorinated Solvents:** Like dichloromethane (DCM) and chloroform. These are versatile solvents with moderate polarity.

A logical workflow for assessing solubility begins with simple qualitative tests and progresses to more rigorous quantitative methods as needed.



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Caption: A workflow for determining the solubility of **3-Chloro-5-ethynylpyridine**.

Experimental Protocols

Safety Precautions: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for **3-Chloro-5-ethynylpyridine**.^{[2][11][12]} The compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.^[1] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Part 1: Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.^{[13][14][15]}

Materials:

- **3-Chloro-5-ethynylpyridine**
- A selection of common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)
- Small vials or test tubes with caps
- Spatula
- Vortex mixer

Procedure:

- Label a series of vials, one for each solvent to be tested.
- Add approximately 2 mL of a single solvent to each corresponding vial.
- Weigh and add approximately 5 mg of **3-Chloro-5-ethynylpyridine** to each vial.
- Cap the vials securely and vortex for 60 seconds.^[14]
- Allow the vials to stand for at least 5 minutes and observe visually.
- Record the results as:

- Soluble: The solid completely dissolves, leaving a clear solution.
- Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
- Insoluble: The solid does not appear to dissolve at all.[\[16\]](#)

Part 2: Semi-Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more quantitative estimate of solubility and is suitable for many research applications.[\[7\]](#)

Materials:

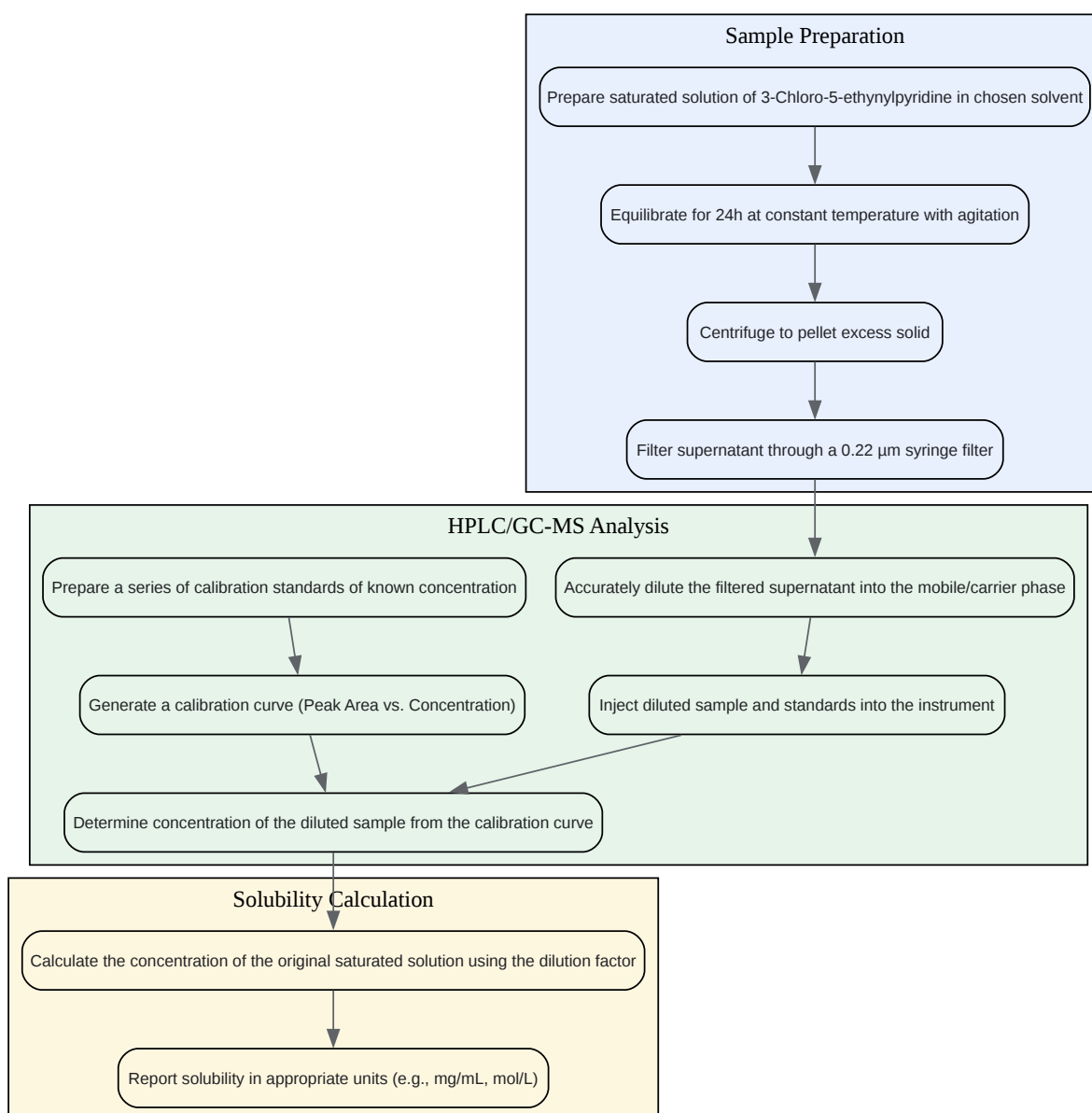
- Same as Part 1, plus an analytical balance.

Procedure:

- For solvents in which the compound was classified as "Partially Soluble" or "Insoluble," add 1 mL of the solvent to a clean, tared vial.
- Add a small, pre-weighed amount of **3-Chloro-5-ethynylpyridine** (e.g., 2 mg) to the vial.
- Cap the vial and vortex until the solid is fully dissolved.
- Continue adding pre-weighed increments of the solute, vortexing after each addition, until a small amount of solid material no longer dissolves. This indicates that the solution is saturated.
- To ensure equilibrium is reached, place the vial on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours.[\[7\]](#)
- If all the solid dissolves during equilibration, add another small increment and repeat step 5.
- Once equilibrium is confirmed with excess solid present, calculate the solubility by dividing the total mass of dissolved solute by the volume of the solvent (e.g., in mg/mL).

Advanced Quantitative Analysis

For applications requiring high precision, such as in pharmaceutical development, the concentration of a saturated solution must be determined using a validated analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[\[17\]](#)[\[18\]](#)[\[19\]](#)



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Caption: Workflow for precise quantitative solubility analysis.

Protocol Outline for HPLC Quantification:

- Prepare a Saturated Solution: Follow steps 1-6 from the semi-quantitative method to create a saturated solution in equilibrium.
- Isolate the Supernatant: Centrifuge the sample to pellet the excess solid. Carefully withdraw the clear supernatant using a pipette, or filter it through a 0.22 μm syringe filter to remove any undissolved micro-particles.
- Prepare Calibration Standards: Create a stock solution of **3-Chloro-5-ethynylpyridine** of known concentration in a suitable solvent. From this stock, prepare a series of dilutions to serve as calibration standards.
- HPLC Analysis:
 - Develop an appropriate HPLC method (e.g., reversed-phase C18 column, mobile phase of acetonitrile/water with UV detection).[\[18\]](#)
 - Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
 - Accurately dilute a known volume of the saturated supernatant and inject it into the HPLC system.
- Calculate Solubility: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to find the concentration of the original saturated solution, which represents the compound's solubility.[\[20\]](#)

Data Presentation

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

Solvent	Polarity Index	Type	Qualitative Solubility (at ~5 mg/2 mL)	Semi-Quantitative Solubility (mg/mL at 25°C)
Hexane	0.1	Nonpolar	Experimental Data	Experimental Data
Toluene	2.4	Nonpolar	Experimental Data	Experimental Data
Dichloromethane	3.1	Polar Aprotic	Experimental Data	Experimental Data
Ethyl Acetate	4.4	Polar Aprotic	Experimental Data	Experimental Data
Acetone	5.1	Polar Aprotic	Experimental Data	Experimental Data
Acetonitrile	5.8	Polar Aprotic	Experimental Data	Experimental Data
Ethanol	4.3	Polar Protic	Experimental Data	Experimental Data
Methanol	5.1	Polar Protic	Experimental Data	Experimental Data
Water	10.2	Polar Protic	Experimental Data	Experimental Data

Conclusion

While specific public data on the solubility of **3-Chloro-5-ethynylpyridine** is scarce, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its determination. By following these self-validating experimental workflows, from rapid qualitative screening to precise quantitative analysis, researchers can generate the reliable solubility data required to advance their work in drug discovery and materials science. The systematic

approach outlined herein ensures that the generated data is robust, reproducible, and fit for purpose in a demanding R&D environment.

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